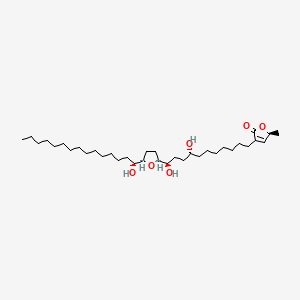

イソフィストゥラリン-3

説明

Isofistularin-3 is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba. It has been characterized as a new DNA methyltransferase 1 (DNMT1) inhibitor. This compound has shown potential in cancer research due to its ability to induce cell cycle arrest and sensitize cancer cells to tumor-necrosis-factor related apoptosis inducing ligand (TRAIL) by affecting various molecular pathways. Isofistularin-3 reduces the viability and colony-forming potential of cancer cells without affecting healthy cells, highlighting its potential for further drug development (Florean et al., 2016).

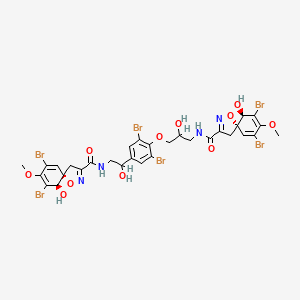

Synthesis Analysis

The synthesis of Isofistularin-3 and related compounds involves complex chemical processes. For example, the total synthesis of structurally similar bromotyrosine derivatives employs strategies like base-promoted Dieckmann-type keto-ester condensation, followed by sequential di-bromination, elimination, bromination, and coupling reactions to achieve the desired core structure of these natural products (Das & Hamme, 2015).

科学的研究の応用

がん治療:DNAメチル化阻害

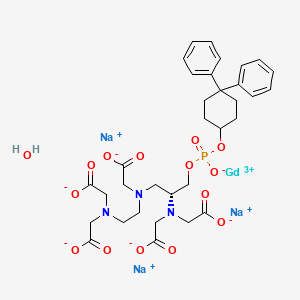

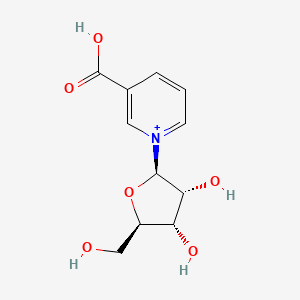

イソフィストゥラリン-3は、DNAメチルトランスフェラーゼ1(DNMT1)の新たな阻害剤として特徴付けられています。DNMT1は、がんにおいてしばしば変化するDNAメチル化パターンの維持に関与する酵素です。 This compoundは、DNMT1のDNA相互作用ポケットに結合することにより、酵素の活性を低下させ、腫瘍抑制遺伝子の再発現とがん細胞の細胞周期停止を誘導します {svg_1}.

化学療法効果の増強

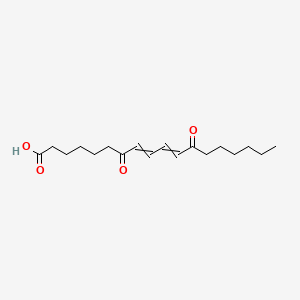

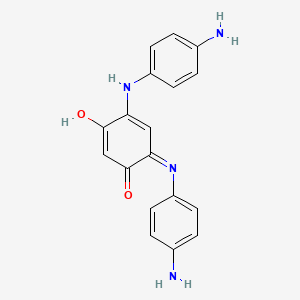

研究によると、this compoundは、腫瘍壊死因子関連アポトーシス誘導リガンド(TRAIL)に対してがん細胞を感作し、アポトーシス応答を強化します。 この相乗効果は、this compoundが既存の化学療法剤の効果を向上させるために使用できることを示唆しています {svg_2}.

オートファジー誘導

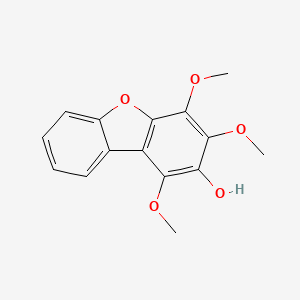

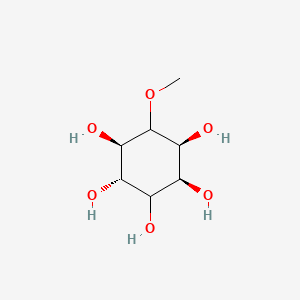

This compoundは、細胞成分の分解とリサイクルに関与する細胞過程であるオートファジーを誘導します。 この作用は、オートファジーに典型的な形態学的変化(オートファジー小胞の形成など)によって示され、オートファジーのマーカーであるLC3IからLC3IIへの変換によって検証されています {svg_3}.

抗腫瘍活性

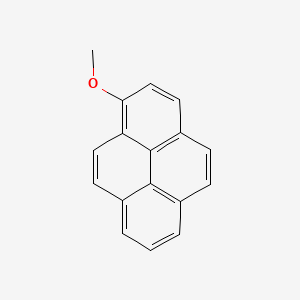

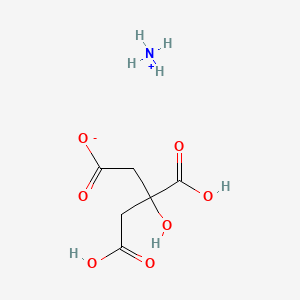

in vitro研究では、this compoundは抗腫瘍特性を示すことが示されています。 がん細胞の生存率とコロニー形成を低下させ、リンパ腫細胞株においてin vivoでの腫瘍増殖を阻害しますが、非がん細胞の生存率には影響しません {svg_4}.

がん細胞に対する細胞毒性

This compoundは、ヒト子宮頸がん細胞株であるHeLa細胞に対して細胞毒性を示すことが示されています。 この化合物は、細胞生存率を低下させる能力があることから、特定のがんの治療薬としての可能性が示唆されています {svg_5}.

抗転移の可能性

This compoundは、転移促進性細胞特性への影響はわずかですが、関連する化合物の抗転移活性における役割が調査中です。 これは、がんの転移を予防するための新しい戦略の開発につながる可能性があります {svg_6}.

作用機序

Isofistularin-3 (Iso-3), also known as Fistularin-3, is a brominated alkaloid derived from the marine sponge Aplysina aerophoba . This compound has been characterized for its potent anticancer properties, primarily through its role as a DNA methyltransferase (DNMT) inhibitor .

Target of Action

Iso-3 primarily targets DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme responsible for maintaining methylation patterns in the DNA during replication, playing a crucial role in gene expression, cell differentiation, and tumorigenesis .

Mode of Action

Iso-3 acts as a direct, DNA-competitive DNMT1 inhibitor . Docking analysis has revealed that Iso-3 binds within the DNA binding site of DNMT1 . This interaction inhibits the activity of DNMT1, leading to decreased DNA methylation .

Biochemical Pathways

The inhibition of DNMT1 by Iso-3 affects several biochemical pathways. One significant effect is the demethylation of CpG sites within the essential Sp1 regulatory region of the aryl hydrocarbon receptor (AHR) gene promoter . This leads to increased expression of the AHR tumor suppressor gene .

Result of Action

Iso-3’s inhibition of DNMT1 leads to a variety of cellular effects. It induces cell cycle arrest in the G0/G1 phase, reducing cell proliferation . This is accompanied by increased expression of cell cycle inhibitors p21 and p27, and reduced levels of cyclin E1, PCNA, and c-myc . Iso-3 also induces morphological changes typical of autophagy . Furthermore, it sensitizes cancer cells to tumor-necrosis-factor related apoptosis inducing ligand (TRAIL)-induced apoptosis .

将来の方向性

生化学分析

Biochemical Properties

Isofistularin-3 plays a crucial role in biochemical reactions, particularly as a DNA methyltransferase (DNMT)1 inhibitor . It interacts with several biomolecules, including enzymes and proteins. Isofistularin-3 binds within the DNA binding site of DNMT1, leading to the inhibition of its activity . This interaction results in the demethylation of CpG sites within the promoter regions of tumor suppressor genes, thereby increasing their expression . Additionally, Isofistularin-3 has been shown to synergize with tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in cancer cells .

Cellular Effects

Isofistularin-3 exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest in the G0/G1 phase, leading to growth inhibition of cancer cells . This compound also influences cell signaling pathways by increasing the expression of tumor suppressor genes such as aryl hydrocarbon receptor (AHR) . Furthermore, Isofistularin-3 promotes autophagy, as evidenced by morphological changes and LC3I-II conversion observed in treated cells . The compound’s ability to sensitize cells to TRAIL-induced apoptosis further highlights its impact on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of Isofistularin-3 involves its binding interactions with DNMT1, leading to the inhibition of DNA methylation . This inhibition results in the reactivation of tumor suppressor genes, contributing to the compound’s anti-cancer effects . Isofistularin-3 also induces autophagy by promoting the conversion of LC3I to LC3II, a marker of autophagy . Additionally, the compound enhances TRAIL-induced apoptosis by reducing the expression of survivin, an inhibitor of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isofistularin-3 have been observed to change over time. The compound induces prolonged proliferation arrest and autophagy, which may eventually lead to cell death . Isofistularin-3’s stability and degradation have been studied, revealing that its effects on cellular function persist over extended periods of treatment . These findings suggest that Isofistularin-3 maintains its activity and efficacy in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Isofistularin-3 vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumorigenic and anti-metastatic properties . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Isofistularin-3’s ability to induce apoptosis and inhibit cell proliferation has been demonstrated in various animal models, further supporting its potential as a cancer treatment .

Metabolic Pathways

Isofistularin-3 is involved in several metabolic pathways, primarily through its interaction with DNMT1 . By inhibiting DNMT1, the compound affects the methylation status of DNA, leading to changes in gene expression . This interaction also influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . Isofistularin-3’s role in demethylating tumor suppressor genes underscores its significance in cancer metabolism .

Transport and Distribution

Within cells and tissues, Isofistularin-3 is transported and distributed through various mechanisms. The compound’s interaction with DNMT1 facilitates its localization to the nucleus, where it exerts its effects on DNA methylation . Isofistularin-3’s distribution within cells is influenced by its binding to specific transporters and binding proteins, which aid in its accumulation and localization . These interactions ensure that the compound reaches its target sites to exert its therapeutic effects .

Subcellular Localization

Isofistularin-3’s subcellular localization is primarily within the nucleus, where it interacts with DNMT1 . This localization is crucial for its activity as a DNA methyltransferase inhibitor. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function . Isofistularin-3’s presence in the nucleus allows it to modulate gene expression and influence cellular processes such as autophagy and apoptosis .

特性

IUPAC Name |

(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURTULDFIIAPTC-CJQKJACMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Br6N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87099-50-1 | |

| Record name | Isofistularin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

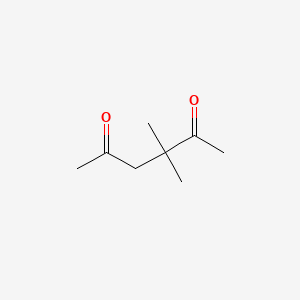

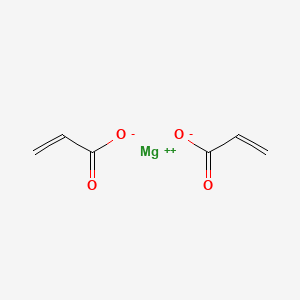

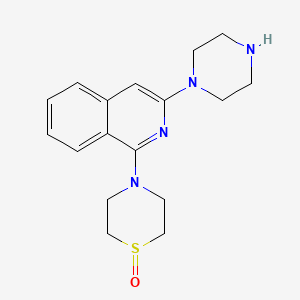

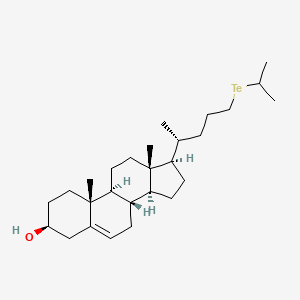

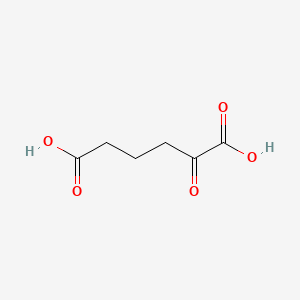

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。